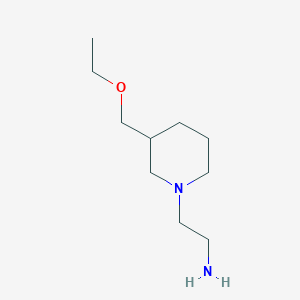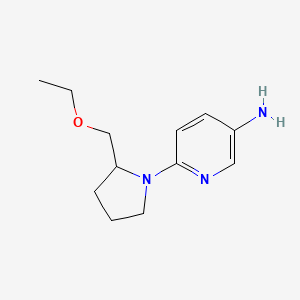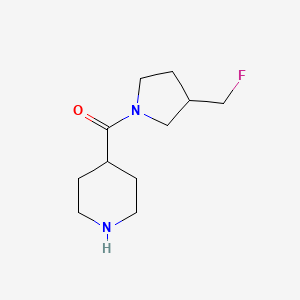
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone
Overview
Description
The compound "(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone" is a synthetic molecule characterized by a pyrrolidine ring substituted with a fluoromethyl group and a piperidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone can be approached through a series of steps involving the preparation of both the pyrrolidine and piperidine components. One commonly reported method includes:
Step 1: : Preparation of 3-(Fluoromethyl)pyrrolidine through a nucleophilic substitution reaction starting from pyrrolidine.
Step 2: : Introduction of the piperidine ring via a reductive amination reaction with 4-piperidone.
Step 3: : Final coupling of the two intermediates using suitable coupling reagents under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, often using automated reactors and more efficient purification methods such as continuous flow chemistry. Reaction conditions are optimized for yield and purity, and green chemistry principles are often applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the piperidine ring, to form N-oxides.
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety, converting it into corresponding alcohol.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution agents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : N-oxides of the piperidine ring.
Reduction: : Alcohol derivatives from the reduction of the methanone group.
Substitution: : Diverse derivatives depending on the substituents introduced via nucleophilic substitution.
Scientific Research Applications
Chemistry
In organic chemistry, the compound serves as an intermediate for synthesizing more complex molecules, especially in medicinal chemistry for drug development.
Biology
Biologically, derivatives of this compound are studied for their interactions with various biological targets, such as enzymes and receptors.
Medicine
Medically, it is explored for potential therapeutic applications, including as a lead compound in drug discovery for treating neurological disorders due to its ability to cross the blood-brain barrier.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and as a building block for various materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. The fluoromethyl and methanone groups are key functional moieties that influence its binding affinity and selectivity. It modulates specific pathways, leading to physiological effects that are being explored in various research contexts.
Comparison with Similar Compounds
Unique Aspects
Fluoromethyl Group: : Provides unique reactivity and binding properties.
Methanone Moiety: : Key in various chemical transformations and biological interactions.
Similar Compounds
(3-(Chloromethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone: : Chlorine instead of fluorine, affecting reactivity and properties.
(3-(Methyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone: : Absence of the halogen atom, leading to different chemical behavior.
(3-(Hydroxymethyl)pyrrolidin-1-yl)(piperidin-4-yl)methanone: : Hydroxy group instead of fluoromethyl, leading to different interaction profiles.
Each of these analogs shares structural similarities but differs in specific reactivity and biological effects due to their unique substituents.
Properties
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-6-14(8-9)11(15)10-1-4-13-5-2-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBNNDIIXGLHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


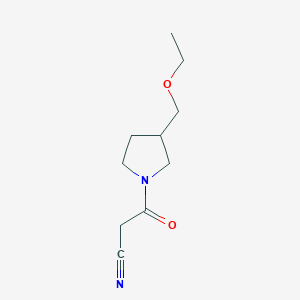


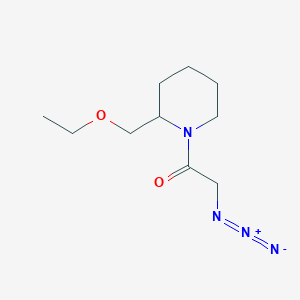

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)
![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)


